molecular formula C10H5BrFNO3 B2385067 2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid CAS No. 2090929-15-8

2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid

Cat. No.: B2385067
CAS No.: 2090929-15-8
M. Wt: 286.056
InChI Key: FPDJQMIYJMJSCE-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring, along with the bromine and fluorine substituents, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the bromine and fluorine substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. The bromine and fluorine atoms are then introduced through halogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and halogen substituents play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

Uniqueness

2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO3/c11-10-13-7(9(14)15)8(16-10)5-1-3-6(12)4-2-5/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDJQMIYJMJSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(O2)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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